molecular formula C10H14N2 B2932097 5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine CAS No. 1071763-80-8

5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine

Cat. No.: B2932097
CAS No.: 1071763-80-8
M. Wt: 162.236
InChI Key: FULCRTNBNQELSW-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-Cyclohepta[c]pyridin-3-amine is a nitrogen-containing heterocyclic compound characterized by a seven-membered cycloheptane ring fused to a pyridine moiety, with an amine group (-NH₂) at the 3-position.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-6-8-4-2-1-3-5-9(8)7-12-10/h6-7H,1-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCRTNBNQELSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NC=C2CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cycloheptanone derivative, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely C₉H₁₃N₂ (based on analogous compounds like 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine, C₈H₁₀N₂) .
  • Synthesis: Limited direct synthesis data are available, but related compounds (e.g., 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine) are synthesized via cyclization reactions or modifications of pre-fused bicyclic systems .
  • Applications: Potential roles as a pharmacophore in drug discovery, particularly in targeting central nervous system disorders or as a ligand in catalytic systems .

Comparison with Similar Compounds

The structural and functional uniqueness of 5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine is highlighted through comparisons with related fused pyridine derivatives. Below is a detailed analysis:

Structural Analogues

6,7-Dihydro-5H-Cyclopenta[b]pyridin-3-amine

  • Molecular Formula : C₈H₁₀N₂ .
  • Structure : Features a five-membered cyclopentane ring fused to pyridine, reducing steric strain compared to the seven-membered cyclohepta system.
  • Properties : Lower molecular weight (134.18 g/mol) and higher ring strain due to smaller annulated ring. Exhibits moderate solubility in polar solvents .

9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one

  • Molecular Formula : C₁₃H₁₀N₂O₂ .
  • Structure: A benzopyranone-pyridine fused system with an exocyclic ketone and amine group.
  • Synthesis : Synthesized via Skraup reaction under acidic conditions (H₂SO₄, FeSO₄, 140–150°C) .
  • Key Difference: The benzopyranone moiety introduces aromaticity and planar rigidity, contrasting with the flexible cycloheptane ring in the target compound .

6-Methyl-5H,6H,7H,8H-Pyrido[4,3-c]pyridazin-3-amine

  • Molecular Formula : C₈H₁₂N₄ .
  • Structure : A pyridine-pyridazine fused system with a methyl substituent.

Key Observations :

  • Synthetic Complexity: Benzopyrano derivatives (e.g., 9-amino-5H-benzopyrano[2,3-b]pyridin-5-one) require harsher reaction conditions (e.g., concentrated H₂SO₄) compared to cyclohepta systems, which may involve milder cyclization protocols .
  • Bioactivity Potential: Higher nitrogen content in pyridazine derivatives (e.g., C₈H₁₂N₄) correlates with increased polarity and solubility, advantageous for drug bioavailability .

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